molecular formula C10H13NO2S B13173825 5-[Methyl(thiolan-3-yl)amino]furan-2-carbaldehyde

5-[Methyl(thiolan-3-yl)amino]furan-2-carbaldehyde

Cat. No.: B13173825
M. Wt: 211.28 g/mol
InChI Key: IGBBHWPLDAQSDC-UHFFFAOYSA-N
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Description

5-[Methyl(thiolan-3-yl)amino]furan-2-carbaldehyde is an organic compound that features a furan ring substituted with a methyl(thiolan-3-yl)amino group and a formyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[Methyl(thiolan-3-yl)amino]furan-2-carbaldehyde can be achieved through multi-component condensation reactions. One common method involves the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with pyruvic acid and different aromatic amines in the presence of acetic acid . This reaction typically requires refluxing conditions to achieve good yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of multi-component condensation and the use of readily available starting materials suggest that scalable production could be feasible with optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

5-[Methyl(thiolan-3-yl)amino]furan-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be facilitated by using reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: 5-[Methyl(thiolan-3-yl)amino]furan-2-carboxylic acid.

    Reduction: 5-[Methyl(thiolan-3-yl)amino]furan-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-[Methyl(thiolan-3-yl)amino]furan-2-carbaldehyde is not fully understood. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions . These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carbaldehyde: A simpler analog with a formyl group directly attached to the furan ring.

    Thiolan-3-ylamine: Contains the thiolan-3-yl group but lacks the furan ring and formyl group.

    5-Methylfuran-2-carbaldehyde: Similar structure but with a methyl group instead of the methyl(thiolan-3-yl)amino group.

Uniqueness

5-[Methyl(thiolan-3-yl)amino]furan-2-carbaldehyde is unique due to the presence of both the furan ring and the methyl(thiolan-3-yl)amino group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

5-[methyl(thiolan-3-yl)amino]furan-2-carbaldehyde

InChI

InChI=1S/C10H13NO2S/c1-11(8-4-5-14-7-8)10-3-2-9(6-12)13-10/h2-3,6,8H,4-5,7H2,1H3

InChI Key

IGBBHWPLDAQSDC-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCSC1)C2=CC=C(O2)C=O

Origin of Product

United States

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